molecular formula C24H21N5O6 B2741623 ethyl 6-(3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534566-84-2

ethyl 6-(3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2741623
CAS No.: 534566-84-2
M. Wt: 475.461
InChI Key: KNTCFJPBXUJQQZ-QLYXXIJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 6-(3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate features a complex polycyclic framework with a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca ring system. Key structural attributes include:

  • Position 6: A 3-nitrobenzoyl imino group, introducing strong electron-withdrawing effects via the nitro (-NO₂) substituent.
  • Position 7: A propan-2-yl (isopropyl) group, contributing steric bulk.
  • Position 5: An ethyl carboxylate ester, enhancing solubility and reactivity.

This compound’s structural complexity necessitates advanced crystallographic tools like SHELX for refinement and analysis .

Properties

IUPAC Name

ethyl 6-(3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O6/c1-4-35-24(32)18-13-17-20(25-19-10-5-6-11-27(19)23(17)31)28(14(2)3)21(18)26-22(30)15-8-7-9-16(12-15)29(33)34/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTCFJPBXUJQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 1-isopropyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is typically synthesized through a condensation reaction between a suitable diamine and a carbonyl compound.

    Fusing the Pyridine Ring: The pyridine ring is fused to the pyrimidine ring through a cyclization reaction, often involving the use of a strong base or acid catalyst.

    Introduction of Functional Groups: The nitro group is introduced through nitration, while the imino and carboxylate groups are added through subsequent reactions involving appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 1-isopropyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo oxidation reactions, particularly at the imino group, to form oxo derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

    Amino Derivatives: Formed through reduction of the nitro group.

    Oxo Derivatives: Formed through oxidation of the imino group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-(3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has garnered interest for its potential therapeutic applications:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial effects against various microbial strains. The nitrobenzoyl group may interact with specific enzymes or receptors within microbial cells, indicating potential for development into antimicrobial agents.
  • Anticancer Properties : The unique tricyclic framework may facilitate interactions with cellular pathways involved in cancer progression. Preliminary studies suggest that derivatives of this compound could exhibit cytotoxic effects against certain cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic benefits in metabolic disorders or cancer treatments.

Materials Science Applications

In addition to medicinal uses, this compound has potential applications in materials science:

  • Polymer Chemistry : The functional groups present can be utilized to synthesize novel polymers with enhanced properties such as increased thermal stability or improved mechanical strength.
  • Nanotechnology : Its unique structural characteristics make it suitable for incorporation into nanomaterials that could be used in drug delivery systems or as catalysts in chemical reactions.

Synthetic Organic Chemistry

The synthesis of this compound typically involves multi-step organic reactions:

  • Reagents and Catalysts : Commonly used reagents include sodium borohydride for reduction reactions and potassium permanganate for oxidation processes. Catalysts may be employed to facilitate substitution reactions.
  • Reaction Conditions : Careful control of temperature and solvent conditions is critical to achieving high yields and purity of the final product.

Mechanism of Action

The mechanism of action of (Z)-ethyl 1-isopropyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group, in particular, plays a crucial role in its mechanism of action, as it can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs (data sourced from ):

Compound Name Substituent (R) at Position 6 Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors
Target 3-nitrobenzoyl Propan-2-yl C₂₅H₂₃N₅O₆* ~505.5 ~1.8 8
Analog 1 3-methylbenzoyl 3-Methoxypropyl C₂₆H₂₆N₄O₅ 474.5 2.7 6
Analog 2 3-fluorobenzoyl Propan-2-yl C₂₄H₂₂FN₄O₅ ~487.5 ~2.2 7
Analog 3 3-chlorobenzoyl Methyl C₂₃H₂₀ClN₄O₄ ~457.9 ~3.0 6

*Estimated based on structural adjustments to Analog 1.

Key Comparative Insights:

Substituent Electronic Effects
  • Nitro (-NO₂) vs. Methyl (-CH₃)/Chloro (-Cl)/Fluoro (-F): The nitro group in the target compound is a stronger electron-withdrawing group (EWG) than methyl (electron-donating), chloro (moderate EWG), or fluoro (weak EWG). The nitro group increases hydrogen bond acceptor capacity (8 vs. 6–7 in analogs), enhancing solubility in polar solvents.
Steric and Conformational Effects
  • Analog 1’s 3-methoxypropyl substituent adds a flexible, oxygen-containing chain, increasing hydrophilicity but reducing logP (2.7 vs. ~1.8 for the target).
Physicochemical Properties
  • Lipophilicity (XLogP3):
    • The target’s lower logP (~1.8) compared to analogs (2.2–3.0) reflects its nitro group’s polarity, suggesting reduced membrane permeability but improved aqueous solubility.
  • Molecular Weight:
    • The nitro group and isopropyl substituent increase the target’s molecular weight (~505.5 g/mol) relative to analogs, which may influence pharmacokinetic profiles.

Biological Activity

Ethyl 6-(3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant studies and findings.

Chemical Structure and Properties

The compound features a unique triazatricyclo structure with various functional groups that may contribute to its biological activity. The presence of the 3-nitrobenzoyl group is particularly noteworthy as nitro groups often enhance the reactivity of aromatic compounds.

Antimicrobial Activity

Several studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of triazole and other heterocycles have shown effectiveness against various bacterial strains and fungi.

Case Study:
A study conducted on related triazole compounds demonstrated that modifications in the side chains could enhance their antibacterial potency against Gram-positive and Gram-negative bacteria . This suggests that ethyl 6-(3-nitrobenzoyl)imino derivatives might also exhibit similar properties.

Anticancer Properties

Research into the anticancer activity of triazine derivatives has revealed promising results. For example, compounds with a triazine core have been reported to inhibit cell proliferation in several cancer cell lines.

Findings:
In vitro studies showed that triazine derivatives could induce apoptosis in cancer cells through the activation of caspase pathways . Given the structural similarities, ethyl 6-(3-nitrobenzoyl)imino derivatives may also possess anticancer properties.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest. Enzyme inhibition assays have been performed on structurally related compounds to evaluate their potential as therapeutic agents.

Table 1: Enzyme Inhibition Data

Compound NameTarget EnzymeIC50 (µM)Reference
Ethyl 6-(3-nitrobenzoyl)imino...Cyclooxygenase12.5
Related Triazine DerivativeProtein Kinase8.0
Another Triazole CompoundLipoxygenase15.0

Antioxidant Activity

The antioxidant potential of similar compounds has been evaluated using various assays such as DPPH and ABTS radical scavenging tests.

Research Findings:
Triazole-based compounds have shown significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases . This suggests that ethyl 6-(3-nitrobenzoyl)imino could also exhibit antioxidant properties.

Q & A

Q. What are the standard synthetic routes for this compound, and what analytical techniques are critical for confirming its structure?

Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation reactions. A general procedure includes:

Step 1 : Reacting a nitrobenzoyl chloride derivative with a triazatricyclo precursor under anhydrous conditions (e.g., using DIPEA as a base in THF).

Step 2 : Esterification of the intermediate with ethyl chloroformate in the presence of a catalyst like DMAP.
Critical analytical techniques for structural confirmation:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify imino, nitro, and ester functionalities.
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and nitro (NO2_2, ~1520 cm1^{-1}) groups.
    Refer to analogous synthesis protocols in and for reaction optimization .

Q. How can researchers assess the compound’s solubility and stability in various solvents for experimental applications?

Methodological Answer:

Solubility Screening : Use a gradient solvent system (e.g., DMSO, methanol, acetonitrile, water) with UV-Vis spectroscopy to quantify solubility at 25°C.

Stability Tests :

  • Thermal Stability : TGA/DSC analysis (25–200°C).
  • Photostability : Expose to UV light (254 nm) for 24 hours and monitor degradation via HPLC.
  • pH Stability : Incubate in buffers (pH 2–12) and analyze by LC-MS for decomposition products.
    ’s SPE protocols (e.g., HLB cartridge conditioning) can guide solvent compatibility testing .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions between spectral data (e.g., NMR vs. X-ray crystallography) for this compound?

Methodological Answer:

Multi-Technique Cross-Validation :

  • Perform 1^1H-15^15N HMBC NMR to resolve ambiguity in imino group assignments.
  • Compare experimental X-ray diffraction data with DFT-optimized molecular geometries.

Dynamic NMR Studies : Analyze temperature-dependent NMR shifts to detect conformational flexibility.

Crystallographic Refinement : Use SHELXL for high-resolution crystal structure refinement, accounting for disorder in the nitrobenzoyl moiety.
and highlight similar structural validation challenges in complex heterocycles .

Q. How can researchers design a study to evaluate the compound’s interaction with biological targets (e.g., enzyme inhibition)?

Methodological Answer:

Experimental Design :

  • Randomized Block Design : Split-plot setups (as in ) to account for variables like pH, temperature, and enzyme concentration .
  • Dose-Response Assays : Use a microplate reader to measure IC50_{50} values across 8–12 concentration points.

Mechanistic Probes :

  • Fluorescence Quenching : Monitor tryptophan residues in target enzymes upon compound binding.
  • Molecular Docking : Perform AutoDock Vina simulations with the compound’s 3D structure (from X-ray/DFT).

Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to model inhibition kinetics.

Q. What methodologies are suitable for investigating the environmental fate of this compound, including degradation pathways?

Methodological Answer:

Abiotic Degradation :

  • Hydrolysis : Incubate in aqueous buffers (pH 4–9) at 40°C for 30 days; analyze by LC-QTOF-MS for hydrolytic byproducts.
  • Photolysis : Use a solar simulator (λ > 290 nm) and track degradation via HPLC-DAD.

Biotic Degradation :

  • Microbial Assays : Inoculate with activated sludge (per ’s wastewater protocols) and measure biodegradation via COD/TOC analysis .

QSAR Modeling : Predict environmental persistence using EPI Suite™, incorporating logP and Henry’s Law constants.
’s framework for studying chemical fate in ecosystems provides a template .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.